

Specificity Analysis of STOCK2S-26016: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	STOCK2S-26016	
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For researchers, scientists, and drug development professionals, this guide provides a detailed specificity analysis of the kinase inhibitor **STOCK2S-26016** against other kinases. This document summarizes available quantitative data, compares its performance with an alternative inhibitor, and provides detailed experimental methodologies.

STOCK2S-26016 is a known inhibitor of the With-No-Lysine (WNK) signaling pathway, a crucial regulator of ion homeostasis and blood pressure. Understanding the specificity of such inhibitors is paramount for their development as research tools and potential therapeutic agents. This guide offers a comparative analysis to aid researchers in their evaluation of **STOCK2S-26016**.

Kinase Specificity Profile of STOCK2S-26016

STOCK2S-26016 functions by inhibiting the interaction between WNK kinases (WNK1 and WNK4) and the downstream STE20/SPS1-related proline/alanine-rich kinase (SPAK). This disruption prevents the phosphorylation and subsequent activation of ion co-transporters like NKCC1 and NCC. The reported half-maximal inhibitory concentration (IC50) values for STOCK2S-26016 against its primary targets are summarized in the table below.

Target Kinase	IC50
WNK4	16 μM[1][2][3]
WNK1	34.4 μΜ



While detailed quantitative data from a broad kinase panel screen for **STOCK2S-26016** is not publicly available, a key study by Mori et al. (2013) reported that **STOCK2S-26016**, along with a related compound, was selective and did not inhibit the activity of 139 other protein kinases.

[4] This suggests a high degree of specificity for the WNK signaling pathway.

Comparison with the Pan-WNK Inhibitor WNK463

To provide a benchmark for the specificity of **STOCK2S-26016**, this guide includes a comparison with WNK463, a potent, orally bioavailable pan-WNK kinase inhibitor. WNK463 directly inhibits the catalytic activity of all four WNK isoforms.

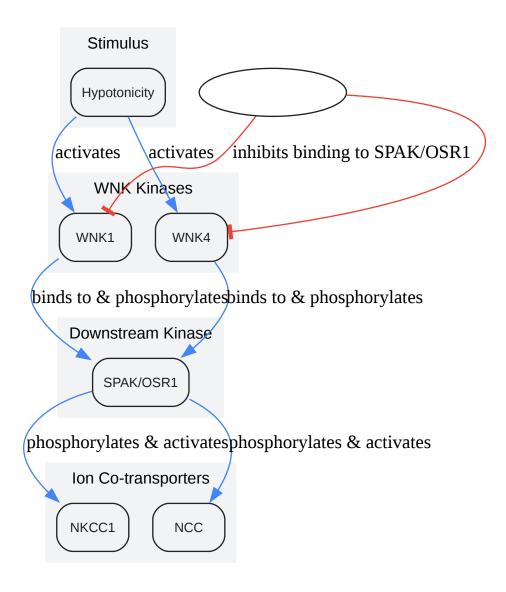
Inhibitor	Primary Target(s) & IC50	Selectivity Profile
STOCK2S-26016	WNK4 (16 μM), WNK1 (34.4 μM)	Reported as selective against a panel of 139 kinases[4]
WNK463	WNK1 (5 nM), WNK2 (1 nM), WNK3 (6 nM), WNK4 (9 nM)[5] [6][7]	Selective for WNK1-4 over a panel of 442 kinases at 10 μM

This comparison highlights a key difference in their mechanism and potency. While **STOCK2S-26016** acts as an inhibitor of the WNK-SPAK protein-protein interaction with micromolar efficacy, WNK463 is a direct ATP-competitive inhibitor with nanomolar potency against the WNK kinases. The broader selectivity testing of WNK463 provides a higher degree of confidence in its specificity profile.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams illustrate the WNK signaling pathway and a general workflow for assessing kinase inhibitor specificity.





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Caption: WNK Signaling Pathway and the inhibitory action of STOCK2S-26016.





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Caption: General experimental workflow for determining kinase inhibitor specificity.

Detailed Experimental Protocols

The following is a representative protocol for a kinase binding assay, adapted from widely used methods, to determine the specificity of an inhibitor like **STOCK2S-26016**.

Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound against a panel of purified kinases.

Materials:

- Test compound (e.g., STOCK2S-26016) dissolved in DMSO.
- Purified, active kinases (a broad panel is recommended).
- Kinase-specific substrates (e.g., biotinylated peptides).
- ATP.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).
- Detection reagents (e.g., europium-labeled anti-tag antibody and an Alexa Fluor® 647-labeled tracer for a LanthaScreen® assay, or a phosphospecific antibody for an activity assay).



- 384-well assay plates.
- Plate reader capable of detecting the appropriate signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration for a primary screen is 10 μM.
- Assay Plate Preparation: Add a small volume (e.g., 5 μL) of the diluted compound to the assay wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
- Kinase Reaction:
 - Prepare a master mix containing the assay buffer, ATP (at or near the Km for each kinase), and the specific kinase.
 - Dispense the kinase master mix into the assay wells containing the compound.
 - Prepare a substrate master mix containing the assay buffer and the kinase-specific substrate.
 - Add the substrate master mix to the wells to initiate the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Detection:
 - Stop the kinase reaction by adding a solution containing EDTA.
 - Add the detection reagents according to the manufacturer's protocol (e.g., for a TR-FRET assay, add the europium-labeled antibody and the fluorescent tracer).
 - Incubate the plate for the recommended time to allow for binding of the detection reagents.



- Data Acquisition: Read the plate using a plate reader set to the appropriate excitation and emission wavelengths.
- Data Analysis:
 - Calculate the percent inhibition for each kinase at the tested compound concentration relative to the DMSO control.
 - For compounds showing significant inhibition, perform follow-up experiments with a wider range of concentrations to determine the IC50 or Kd values.
 - Plot the percent inhibition or binding affinity against the panel of kinases to generate a specificity profile.

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